1-Chloro-2H-perfluorocyclopentane

Catalog No.
S8348647
CAS No.
M.F
C5HClF8
M. Wt
248.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-2H-perfluorocyclopentane

Product Name

1-Chloro-2H-perfluorocyclopentane

IUPAC Name

1-chloro-1,2,2,3,3,4,4,5-octafluorocyclopentane

Molecular Formula

C5HClF8

Molecular Weight

248.50 g/mol

InChI

InChI=1S/C5HClF8/c6-2(8)1(7)3(9,10)5(13,14)4(2,11)12/h1H

InChI Key

ZIMKXLGBITZYGO-UHFFFAOYSA-N

SMILES

C1(C(C(C(C1(F)Cl)(F)F)(F)F)(F)F)F

Canonical SMILES

C1(C(C(C(C1(F)Cl)(F)F)(F)F)(F)F)F

1-Chloro-2H-perfluorocyclopentane is a chlorinated derivative of perfluorocyclopentane, featuring a unique structure characterized by the presence of chlorine and multiple fluorine atoms. Its molecular formula is C5H3ClF7, indicating a high fluorine content that imparts distinctive chemical and physical properties. This compound is typically encountered as a colorless liquid at room temperature, known for its stability and low reactivity under standard conditions. The presence of the chlorine atom enhances its reactivity compared to fully fluorinated compounds, making it an interesting subject for various chemical applications and studies .

: It is utilized as a reagent in organic synthesis, particularly in processes requiring controlled reactivity.
  • Potential Use in Fire Extinguishing Agents: Similar perfluorinated compounds are known for their effectiveness in fire suppression applications due to their cooling effects upon vaporization .
  • Synthesis of 1-chloro-2H-perfluorocyclopentane can be achieved through several methods:

    • Fluorination of Chlorinated Precursors: This method involves the use of fluorinating agents such as hydrogen fluoride or metal fluorides to introduce fluorine into the cyclopentane structure.
    • Electrophilic Substitution: The chlorinated precursor can undergo electrophilic substitution reactions to incorporate additional fluorine atoms.

    The synthesis process often requires careful control of reaction conditions to maximize yield and purity while minimizing by-products .

    Interaction studies involving 1-chloro-2H-perfluorocyclopentane primarily focus on its reactivity with other chemical species. The compound's behavior in substitution reactions with nucleophiles has been investigated, providing insights into its potential applications in synthetic chemistry. Further studies are needed to explore its interactions with biological systems and environmental components, particularly regarding its persistence and potential toxicity .

    Similar Compounds

    • 1,1,2,2,3,3-Hexafluorocyclopentane: Contains one less fluorine atom; exhibits slightly different reactivity and physical properties.
    • 1,1,2,2,3,3,4-Octafluorocyclopentane: Has one additional fluorine atom; shows increased stability and different reactivity compared to 1-chloro-2H-perfluorocyclopentane.
    • Perfluorocyclopentane: Fully fluorinated version; demonstrates higher stability but lacks the unique reactivity provided by chlorine.

    Uniqueness

    The uniqueness of 1-chloro-2H-perfluorocyclopentane lies in its specific chlorination and fluorination pattern. This structure offers a balance between reactivity and stability that is advantageous for applications requiring controlled chemical behavior. In contrast to fully fluorinated compounds, the presence of chlorine allows for more versatile chemical transformations while maintaining certain desirable properties associated with high fluorination levels .

    XLogP3

    3.3

    Hydrogen Bond Acceptor Count

    8

    Exact Mass

    247.9639030 g/mol

    Monoisotopic Mass

    247.9639030 g/mol

    Heavy Atom Count

    14

    Dates

    Last modified: 01-05-2024

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